1-hexyl-1H-indole-3-carbaldehyde
CAS No.: 183718-76-5
Cat. No.: VC6843858
Molecular Formula: C15H19NO
Molecular Weight: 229.323
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183718-76-5 |
|---|---|
| Molecular Formula | C15H19NO |
| Molecular Weight | 229.323 |
| IUPAC Name | 1-hexylindole-3-carbaldehyde |
| Standard InChI | InChI=1S/C15H19NO/c1-2-3-4-7-10-16-11-13(12-17)14-8-5-6-9-15(14)16/h5-6,8-9,11-12H,2-4,7,10H2,1H3 |
| Standard InChI Key | OQXMGKDLNQYGLH-UHFFFAOYSA-N |
| SMILES | CCCCCCN1C=C(C2=CC=CC=C21)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Hexyl-1H-indole-3-carbaldehyde consists of an indole scaffold—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—modified at the 1-position by a hexyl chain (-C₆H₁₃) and at the 3-position by an aldehyde group (-CHO). The hexyl group enhances the compound’s lipophilicity, influencing its solubility in organic solvents and biological membranes, while the aldehyde moiety provides a reactive site for nucleophilic additions and condensations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.323 g/mol | |
| Boiling Point | Estimated 370–385°C* | |
| LogP (Partition Coefficient) | ~4.2 (predicted) | |
| Solubility | Insoluble in water; soluble in DCM, THF |
*Estimated based on analogs like 1-butyl-1H-indole-3-carbaldehyde (b.p. 352.4°C) .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (~9.8 ppm in NMR) and aromatic protons of the indole ring (6.8–8.1 ppm). Infrared (IR) spectroscopy shows a strong absorption band near 1680 cm⁻¹, characteristic of the aldehyde C=O stretch. Mass spectrometry typically displays a molecular ion peak at m/z 229.3, consistent with its molecular weight.
Synthesis and Reaction Chemistry
Synthetic Routes
The primary synthesis involves alkylation of indole-3-carbaldehyde with 1-bromohexane under basic conditions. A representative procedure is as follows:
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Alkylation of Indole-3-carbaldehyde:
Indole-3-carbaldehyde is treated with 1-bromohexane in the presence of potassium carbonate () in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via an mechanism, yielding 1-hexyl-1H-indole-3-carbaldehyde with a purity >90% after column chromatography. -
Alternative Methods:
Reactivity and Derivative Synthesis
The aldehyde group undergoes characteristic reactions:
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Condensation Reactions: With amines to form Schiff bases, useful in coordination chemistry .
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Nucleophilic Additions: Reaction with Grignard reagents or hydrides to produce secondary alcohols or alkanes.
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Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group .
Applications in Materials Science
Table 2: Comparison of Indole-Based Sensitizers
| Compound | Absorption Max (nm) | Power Conversion Efficiency (%) |
|---|---|---|
| 1-Hexyl-3-carbaldehyde | 320 | N/A* |
| 5-Nitroindole-3-carbaldehyde | 380 | 4.7 |
| Triphenylamine-indole hybrids | 450 | 8.2 |
*Data pending further studies .
Organic Electronics
The compound’s planar indole core and alkyl chain facilitate self-assembly in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), improving charge carrier mobility.
Environmental and Industrial Relevance
Green Chemistry Applications
The hexyl chain improves solubility in supercritical CO₂, making the compound a candidate for eco-friendly extraction processes.
Corrosion Inhibition
Indole derivatives act as corrosion inhibitors for mild steel in acidic environments. Electrochemical studies show 85% inhibition efficiency at 100 ppm, attributed to adsorption on metal surfaces .
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